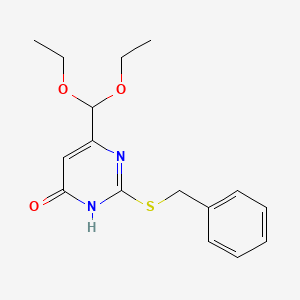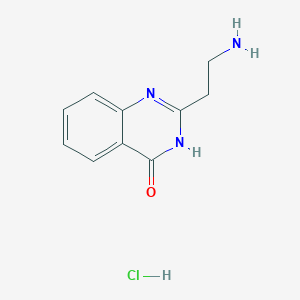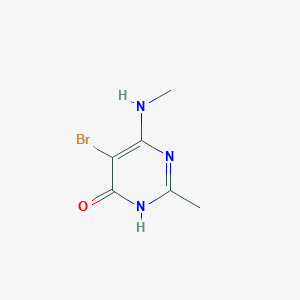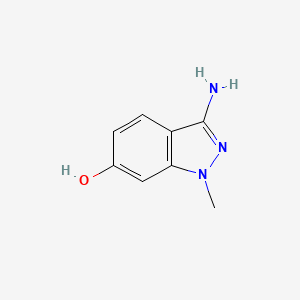![molecular formula C11H9N5O B1384507 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1050884-19-9](/img/structure/B1384507.png)
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .Applications De Recherche Scientifique
Cancer Research and Treatment
The compound 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown promise in cancer research, particularly as a dual inhibitor for IGF1R/Src pathways which are associated with the development and progression of various types of human cancer . It has also been indicated to confer resistance to anti-IGF1R therapies.
Cytotoxic Activity
This compound has been studied for its cytotoxic activities against different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), showing superior cytotoxic activities with IC50 values in the nanomolar range .
Synthesis of Fused Pyrimidines
The o-aminopyrimidine aldehydes and ketones derived from this compound have been used for the construction of fused pyrimidines, which are important structures in medicinal chemistry due to their pharmacological properties .
Leukemia Treatment
Structural analogs of this compound have been used to inhibit the activity of tyrosine kinases, which is a therapeutic approach in the treatment of leukemia .
Chemical Transformations
The compound has been involved in various chemical transformations, leading to the synthesis of novel derivatives that could have potential applications in pharmaceuticals .
Pharmacophoric Fragment Synthesis
It has been used as a precursor for synthesizing pharmacophoric fragments that are essential in drug discovery and development .
Mécanisme D'action
Target of Action
The compound 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of certain key proteins involved in cellular processes. Specifically, it has been associated with the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the Insulin-like Growth Factor 1 Receptor (IGF1R) and Src pathways . These targets play crucial roles in cell cycle regulation and cancer progression, making them attractive targets for therapeutic intervention.
Mode of Action
Upon interaction with its targets, 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one inhibits the activation of CDK2 and IGF1R/Src pathways . This inhibition disrupts the normal functioning of these proteins, leading to alterations in cell cycle progression and potentially inducing apoptosis .
Biochemical Pathways
The action of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one affects several biochemical pathways. By inhibiting CDK2, it impacts the cell cycle regulation pathway . The inhibition of IGF1R/Src pathways can disrupt various downstream effects, including cell proliferation and survival .
Pharmacokinetics
Its impact on bioavailability is suggested by its significant inhibitory activity against its targets .
Result of Action
The molecular and cellular effects of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one’s action include significant inhibition of cell viability in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of non-small cell lung cancer (NSCLC) xenograft tumors .
Propriétés
IUPAC Name |
1-(4-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYCBLJCBAEQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)




![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)
